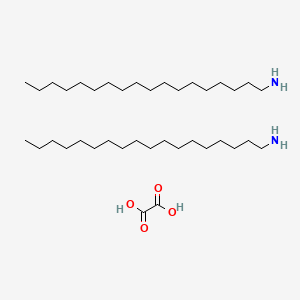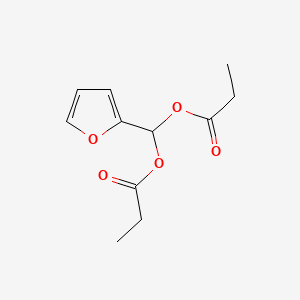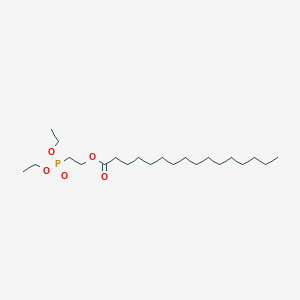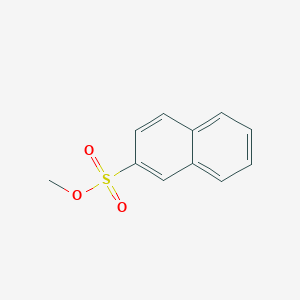![molecular formula C34H41NO18 B14730705 Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile CAS No. 5401-54-7](/img/structure/B14730705.png)
Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile is a complex organic compound characterized by its unique structure, which includes multiple acetylated hexopyranosyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile typically involves multiple steps, starting with the acetylation of hexopyranosyl groups. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The phenyl group is introduced through a nucleophilic substitution reaction, where a phenyl nucleophile reacts with an appropriate electrophile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace acetyl groups, leading to deacetylated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, pyridine, potassium permanganate, chromium trioxide, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
Scientific Research Applications
Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylated hexopyranosyl groups can mimic natural substrates, allowing the compound to inhibit or modulate the activity of enzymes like glycosidases. This interaction can affect various biological pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside: This compound has a similar structure but includes a thio group, which can alter its reactivity and biological activity.
Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-glucopyranoside:
Uniqueness
Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile is unique due to its specific arrangement of acetylated hexopyranosyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
5401-54-7 |
|---|---|
Molecular Formula |
C34H41NO18 |
Molecular Weight |
751.7 g/mol |
IUPAC Name |
[3,4,5-triacetyloxy-6-[[3,4,5-triacetyloxy-6-[cyano(phenyl)methoxy]oxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C34H41NO18/c1-16(36)43-14-25-27(45-17(2)37)29(47-19(4)39)31(49-21(6)41)33(52-25)44-15-26-28(46-18(3)38)30(48-20(5)40)32(50-22(7)42)34(53-26)51-24(13-35)23-11-9-8-10-12-23/h8-12,24-34H,14-15H2,1-7H3 |
InChI Key |
VOZGJFHALJQFKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C#N)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






amino}benzoate](/img/structure/B14730682.png)









